molecular formula C14H15N5O6S B1676535 Metsulfuron-methyl CAS No. 74223-64-6

Metsulfuron-methyl

Cat. No.: B1676535
CAS No.: 74223-64-6
M. Wt: 381.37 g/mol
InChI Key: RSMUVYRMZCOLBH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metsulfuron-methyl is a sulfonylurea herbicide that primarily targets broadleaf weeds and some annual grasses . The primary target of this compound is the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis pathway of branched chain amino acids present in bacteria, fungi, and higher plants .

Mode of Action

This compound is a systemic compound with both foliar and soil activity . It works by inhibiting cell division in the shoots and roots of the plant . After being absorbed by plant tissues, it is quickly conducted up and down in the plant body . This rapid translocation within the plant allows it to quickly inhibit the growth of plant roots and shoot tips .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of branched chain amino acids, which is inhibited due to the action of the herbicide on the ALS enzyme . The initial degradation products of this compound were identified as corresponding deesterified derivatives, indicating a primary pathway of deesterification of this sulfonylurea herbicide .

Pharmacokinetics

The pharmacokinetics of this compound in the environment involve its stability and mobility. It is stable to photolysis but will break down in ultraviolet light . It is also stable with foliar and soil activity and works rapidly after it is taken up by the plant . It has residual activity in soils, allowing it to be used infrequently .

Result of Action

The result of this compound’s action is the inhibition of plant growth, specifically at the root and shoot tips . This leads to the death of the plant within 3-14 days . It is biologically active at low use rates , making it a highly effective herbicide.

Action Environment

This compound is stable in neutral and alkaline media . It will break down in ultraviolet light . It has residual activity in soils, which can influence its action, efficacy, and stability . It is also noted that this compound is very mobile in the environment .

Biochemical Analysis

Biochemical Properties

Metsulfuron-methyl interacts with various enzymes and proteins. The primary pathway of degradation involves the deesterification of the sulfonylurea herbicides . The carboxyesterase activity of the cell-free extracts was assayed and strongly inhibited by 4-chloromercuribenzoic acid (PCMB), diethyl pyrocarbonate (DEPC), phenylmethylsulfonyl fluoride (PMSF), and malathion .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cell division in shoots and roots . It has been reported to cause leaflet puckering and necrosis of the central part of the rachis (stem) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the production of three essential amino acids that plants need to survive . The initial degradation products of this compound were identified as corresponding deesterified derivatives , suggesting a primary pathway of the deesterification of these three sulfonylurea herbicides .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has residual activity in soils, allowing it to be used infrequently but requiring up to 22 months before planting certain crops .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has very low toxicity to mammals, birds, fish, and insects . It is a moderate eye irritant .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the production of three essential amino acids that plants need to survive . The metabolism of this compound may occur as a three-phase process in plants .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a systemic compound with foliar and soil activity .

Chemical Reactions Analysis

Metsulfuron-methyl undergoes various chemical reactions, including hydrolysis and oxidation. It is stable to photolysis but breaks down under ultraviolet light . Common reagents used in these reactions include sodium ethoxide and methanol. The major products formed from these reactions include the methyl ester of the compound .

Properties

IUPAC Name

methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMUVYRMZCOLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023864
Record name Metsulfuron-methyl
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Molecular Weight

381.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Colorless or white to pale yellow solid with a mild sweet ester-like odor; [HSDB]
Record name Metsulfuron-methyl
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Solubility

Solubility (mg/L at 25 °C): hexane 5.84X10-1, ethyl acetate 1.11X10+4, methanol 7.63X10+3, acetone 3.7X10+4, dichloromethane 1.32X10+5, toluene 1.24X10+3., In water, 9.50X10+3 mg/L at 25 °C
Record name METSULFURON-METHYL
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Vapor Pressure

0.000058 [mmHg], 2.5X10-12 mm Hg at 25 °C
Record name Metsulfuron-methyl
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Color/Form

White crytals, White to pale yellow solid, Colorless crystals

CAS No.

74223-64-6
Record name Metsulfuron-methyl
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Record name Metsulfuron-methyl [ISO:BSI]
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Record name Metsulfuron-methyl
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Record name Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester
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Melting Point

163 °C
Record name METSULFURON-METHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849
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Synthesis routes and methods I

Procedure details

To an anhydrous suspension of 1.4 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 25 ml of methylene chloride was added with stirring at ambient temperature and pressure 2.4 g of 2-methoxycarbonylbenzenesulfonylisocyanate. The mixture was thereafter stirred for 16 hours and filtered. The filtrate was evaporated to dryness, the residue was triturated with butyl chloride and the product removed by filtration. The product thus obtained melted at 165°, and had absorption peaks in the infrared at 1550, 1600, 1680 and 1700 cm-1 and in the NMR spectrum at 2.5, 3.65, 4.0 with an aromatic multiplet at 7.2-8 ppm.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A slurry of 10.0 grams (0.042 moles) of 2-carbomethoxybenzenesulfonyl chloride, 5.0 grams (0.0357 moles) 4-methoxy-6-methyl-1,3,5-triazin-2-amine and 6.0 grams (0.092 moles) sodium cyanate in 60 ml N-methylpyrrolidinone was stirred 2 hours at 80° C. The reaction was cooled to 25° C., diluted with 200 ml saturated sodium bicarbonate solution, and filtered. The filtrate was acidified with dilute hydrochloric acid and the product was collected by filtration and dried to give the title compound in 55% yield. The IR spectrum of the title compound was identical to that of an authentic sample prepared as taught in U.S. Pat. No. 4,383,113.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Metsulfuron-methyl belongs to the sulfonylurea class of herbicides, which inhibit the enzyme acetolactate synthase (ALS) [, , ]. This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, this compound disrupts amino acid production, ultimately leading to the cessation of plant growth and death [, ].

A: this compound causes a variety of symptoms in susceptible plants, including stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death) [, , ]. These symptoms are a direct result of the disruption of amino acid synthesis and subsequent metabolic imbalances.

A: The persistence of this compound in the soil can pose a risk to sensitive rotational crops. Its phytotoxicity can persist for varying periods depending on factors like soil type, pH, and application rate [, , ]. Bioassay studies using crops like lentils and sugar beet have demonstrated the residual herbicidal activity of this compound [].

A: The molecular formula of this compound is C14H18N6O6S and its molecular weight is 382.40 g/mol [, ].

A: The sulfonylurea bridge (-SO2NHCONH-) is a crucial structural feature of this compound and other ALS-inhibiting herbicides []. Modifications to this bridge or the triazine ring can significantly impact its binding affinity to ALS and its overall herbicidal activity [].

A: The persistence of this compound in soil varies depending on several factors, including soil type, pH, temperature, and microbial activity. Reported half-lives range from a few days in acidic soils to several weeks in alkaline soils [, , ].

A: this compound degrades through both biotic and abiotic processes. Microbial degradation plays a significant role, with mineralization to CO2 being a major pathway [, ]. Chemical hydrolysis, particularly at lower pH, is another important degradation pathway [].

A: Various analytical methods are employed for the determination of this compound residues, including high-performance liquid chromatography (HPLC) [, ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ], and enzyme-linked immunosorbent assay (ELISA) [].

A: Yes, bioassays using sensitive plant species like lentils have been used to assess the phytotoxic effects of this compound residues in soil [, ]. These assays complement chemical analysis and provide information on the bioavailability of residues.

A: Yes, weed resistance to this compound and other ALS-inhibiting herbicides has been documented []. Resistance mechanisms can involve mutations in the ALS enzyme, rendering it less susceptible to inhibition [].

A: Resistance management strategies include rotating herbicides with different modes of action, using tank mixtures with herbicides that have different target sites, and implementing cultural practices that reduce weed pressure [, ].

A: Alternative weed control methods include cultural practices (e.g., crop rotation, cover cropping), mechanical weed control, and the use of herbicides with different modes of action [, , ]. The choice of the most appropriate method depends on factors such as weed spectrum, crop type, and environmental considerations.

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